molecular formula C24H26N2O2 B2797207 N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide CAS No. 942010-34-6

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide

Cat. No. B2797207
CAS RN: 942010-34-6
M. Wt: 374.484
InChI Key: NCWNBHQZPGABEY-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide, also known as MTSEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTSEA is a derivative of naphthalene and is commonly used as a reagent in biochemistry and molecular biology experiments. In

Scientific Research Applications

Fluorescent Probes for Biological Imaging

Researchers have developed a naphthalimide-based fluorescent probe, incorporating morpholine groups, for the selective detection and imaging of endogenous peroxynitrite in living cells. This probe demonstrates high selectivity, low cytotoxicity, and a low detection limit, making it suitable for studying the biological function and pathological effects of peroxynitrite within lysosomes (Qian et al., 2019).

Advances in Catalysis

A novel N–O ligand incorporating morpholine has been developed for the palladium-catalyzed Mizoroki–Heck reaction in neat water, demonstrating the efficiency of morpholine derivatives in facilitating this crucial chemical reaction without the need for an inert atmosphere. The resulting products are obtained in moderate to excellent yields, showcasing the utility of morpholine derivatives in enhancing reaction efficiency and environmental sustainability (Wang et al., 2013).

Synthesis of Novel Compounds

Research into morpholine-spirooxazine compounds has led to the synthesis of novel photochromic materials. These compounds exhibit interesting properties, such as shifts in absorption wavelength with solvent polarity, suggesting potential applications in optical devices and materials science (Yang Zhi-fan, 2008).

Antimicrobial and Antinociceptive Potential

Studies have highlighted the potential of morpholine derivatives in the synthesis of compounds with antimicrobial and antinociceptive properties. For instance, certain morpholine-based compounds have shown promising results in alleviating sensory signs of diabetic neuropathy in rats, indicating potential therapeutic applications in pain management and diabetes-related complications (Paniagua et al., 2016).

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-9-11-20(12-10-18)23(26-13-15-28-16-14-26)17-25-24(27)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,23H,13-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWNBHQZPGABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide

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